molecular formula C12H12N2O9S2 B593710 Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt CAS No. 139767-85-4

Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt

Cat. No.: B593710
CAS No.: 139767-85-4
M. Wt: 392.353
InChI Key: PFBINBGMVFPGBG-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolone Chemistry

The foundation of pyrazolone chemistry traces back to the pioneering work of Ludwig Knorr in 1883, when he first reported the synthesis of pyrazolones through a condensation reaction between ethyl acetoacetate and phenylhydrazine. This groundbreaking discovery established what became known as the Knorr pyrazole synthesis, a reaction of hydrazines with 1,3-dicarbonyl compounds to provide the pyrazole or pyrazolone ring system. The initial synthesis yielded 1-phenyl-3-methyl-5-pyrazolone, which was identified and characterized in 1887, marking the beginning of systematic pyrazolone research.

The late 19th century witnessed the emergence of three prototypes of modern nonopioid antipyretics and analgesics, including phenazone (antipyrine), which belonged to the pyrazolone family. The prototype molecule antipyrine was synthesized for clinical use in 1883, representing one of the earliest synthetic pharmaceuticals. This discovery initiated what became known as the great German drug industry that dominated the pharmaceutical field for approximately 40 years. The subsequent development included aminopyrine in 1897, though it was later withdrawn from the market in the 1970s due to its propensity to form nitrosamines.

The historical progression of pyrazolone chemistry continued with the introduction of dipyrone in clinical use since 1922, demonstrating the enduring importance of this chemical scaffold. These early developments established pyrazolone derivatives as among the oldest synthetic pharmaceuticals, with their introduction of antipyrine in the 1880s marking a significant milestone in medicinal chemistry. The diversity of biological activities exhibited by these early pyrazolone derivatives encouraged researchers to synthesize additional compounds with similar structural features but enhanced therapeutic properties.

Significance of Pyrazolin-5-one Derivatives in Chemical Research

Pyrazolin-5-one derivatives occupy a privileged position in medicinal chemistry as one of the oldest yet continuously relevant scaffolds in pharmaceutical research. The structural characteristics of these compounds, featuring a five-membered lactam ring containing two nitrogen atoms and one ketonic group, provide multiple reactive sites for chemical modification and functionalization. This structural versatility has made pyrazolin-5-one derivatives attractive targets for researchers seeking to develop compounds with diverse biological and pharmacological activities.

The pharmacological profile of pyrazolin-5-one derivatives encompasses an extensive range of biological activities, including analgesic, anti-inflammatory, anti-cancer, antibacterial, antifungal, anti-oxidant, anti-diabetic, anti-viral, and anti-proliferative properties. These compounds have demonstrated significant potential in targeting various therapeutic areas, with novel molecules containing the pyrazolin-5-one pharmacophore being successfully studied as selective inhibitors for anti-cancer targets such as vascular endothelial growth factor receptor 2 and c-mesenchymal epithelial transition factor.

The structural diversity of pyrazolin-5-one derivatives extends beyond pharmaceutical applications to include important roles in dye chemistry and coordination compounds. Pyrazolone groups are commonly incorporated into azo dyes, creating a subfamily known as azopyrazolones, which includes commercially important colorants such as tartrazine, orange B, and mordant red 19. The annual production of compounds like Acid Yellow 17, Acid Yellow 23, Pigment Yellow 13, and Pigment Red 38 reaches multi-ton scales, demonstrating the industrial significance of these derivatives.

Research into pyrazolin-5-one derivatives has also revealed their potential as coordination ligands, with studies investigating their binding properties and metal complexation behaviors. The presence of multiple nitrogen atoms and carbonyl functionalities in these compounds provides excellent chelating capabilities, making them valuable in coordination chemistry and materials science applications. The continued interest in these compounds reflects their fundamental importance in both academic research and industrial applications.

Overview of Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt

This compound represents a sophisticated example of functionalized pyrazolin-5-one chemistry, bearing the Chemical Abstracts Service registry number 139767-85-4. The molecular formula C12H12N2O9S2 indicates a complex structure incorporating multiple functional groups that distinguish this compound from simpler pyrazolone derivatives. The molecular weight of 392.36168 reflects the substantial molecular complexity achieved through the incorporation of the disulfophenyl substituent and the dipotassium salt form.

The structural architecture of this compound features several distinctive elements that contribute to its unique chemical properties. The ethyl carboxylate functionality at the 3-position provides ester linkage capabilities, while the 2,5-disulfophenyl substituent at the 1-position introduces sulfonic acid groups that are neutralized in the dipotassium salt form. This combination creates a highly polar, water-soluble compound with potential applications in aqueous systems and coordination chemistry.

The purity specification of greater than 99.0% indicates the high-quality standards required for research applications involving this compound. The availability of this material from specialized chemical suppliers demonstrates the recognized importance of such functionalized pyrazolone derivatives in contemporary chemical research. The specific substitution pattern, with sulfonic acid groups at the 2 and 5 positions of the phenyl ring, suggests potential applications in systems requiring strong ionic interactions or metal coordination.

The dipotassium salt form enhances the water solubility characteristics of the compound compared to its free acid form, making it suitable for applications requiring aqueous compatibility. This ionic nature, combined with the pyrazolin-5-one core structure, positions the compound as a potential candidate for studies involving metal coordination, materials science, and specialized pharmaceutical research applications.

Research Trends in Pyrazolone-based Compounds

Contemporary research in pyrazolone chemistry has evolved significantly from the historical focus on simple analgesic and antipyretic compounds to encompass sophisticated applications in multiple scientific disciplines. Current trends emphasize the development of hybrid molecules that combine the pyrazolone scaffold with other heterocyclic systems to create compounds with enhanced or novel biological activities. The fragment-based drug design and hybrid-pharmacophore approaches have become useful tools for designing new drug-like molecules incorporating pyrazolin-5-one motifs.

Recent investigations have focused on the synthesis of pyrazolone derivatives with improved selectivity profiles and reduced adverse effects compared to traditional compounds. Research efforts have particularly concentrated on developing compounds that maintain the beneficial anti-inflammatory and analgesic properties while minimizing the hematological toxicity historically associated with some pyrazolone derivatives. Studies have reported successful modifications that address concerns such as agranulocytosis and thrombocytopenia through careful structural optimization.

The application of modern synthetic methodologies has enabled the preparation of increasingly complex pyrazolone derivatives with precise control over substitution patterns and functional group incorporation. Multicomponent reactions and cycloaddition strategies have emerged as powerful tools for accessing diverse pyrazolone structures efficiently. The development of novel synthetic routes has facilitated the exploration of previously inaccessible chemical space within the pyrazolone family.

Current research trends also emphasize the investigation of pyrazolone derivatives as coordination ligands and materials science applications. The ability of these compounds to form stable complexes with various metal centers has opened new avenues for research in catalysis, sensing, and advanced materials development. Studies have demonstrated that subtle structural modifications can significantly influence the coordination behavior and selectivity of pyrazolone-based ligands.

Research Area Key Developments Structural Features
Pharmaceutical Chemistry Hybrid pharmacophore design, reduced toxicity profiles Modified substitution patterns, heterocyclic combinations
Coordination Chemistry Metal complexation studies, ligand design Multiple nitrogen donors, carbonyl functionalities
Materials Science Dye applications, functional materials Extended conjugation, ionic substituents
Synthetic Methodology Multicomponent reactions, cycloaddition strategies Diverse functional group compatibility

The increasing sophistication of analytical techniques and computational methods has enabled researchers to gain deeper insights into structure-activity relationships within the pyrazolone family. These advances have facilitated the rational design of compounds with predicted properties and enhanced our understanding of the molecular mechanisms underlying their biological activities. The integration of experimental and theoretical approaches continues to drive innovation in pyrazolone research, leading to the development of compounds with increasingly specialized functions and applications.

Properties

CAS No.

139767-85-4

Molecular Formula

C12H12N2O9S2

Molecular Weight

392.353

IUPAC Name

2-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzene-1,4-disulfonic acid

InChI

InChI=1S/C12H12N2O9S2/c1-2-23-12(16)8-6-11(15)14(13-8)9-5-7(24(17,18)19)3-4-10(9)25(20,21)22/h3-5H,2,6H2,1H3,(H,17,18,19)(H,20,21,22)

InChI Key

PFBINBGMVFPGBG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters with Functionalized Hydrazines

The pyrazolinone ring is typically synthesized via cyclocondensation between β-keto esters and arylhydrazines. For this compound:

  • Hydrazine Preparation : 2,5-Disulfophenylhydrazine is synthesized by diazotization of 2,5-diaminobenzenesulfonic acid followed by reduction. This step requires careful pH control to avoid over-sulfonation.

  • Cyclization : The hydrazine reacts with ethyl 3-ketocarboxylate (e.g., ethyl acetoacetate) in ethanol under reflux (78°C, 6–8 hours). The reaction proceeds via nucleophilic attack at the carbonyl group, forming the pyrazolinone ring.

Reaction Scheme :

Ethyl acetoacetate+2,5-DisulfophenylhydrazineEtOH, ΔPyrazolinone intermediate+H2O\text{Ethyl acetoacetate} + \text{2,5-Disulfophenylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazolinone intermediate} + \text{H}_2\text{O}

Sulfonation and Neutralization

Post-cyclization sulfonation is avoided due to the instability of the pyrazolinone ring under strong acidic conditions. Instead, pre-sulfonated starting materials are preferred. Neutralization with potassium hydroxide (2 eq) in aqueous medium yields the dipotassium salt:

C₁₂H₁₂N₂O₉S₂+2KOHC₁₂H₁₀K₂N₂O₉S₂+2H2O\text{C₁₂H₁₂N₂O₉S₂} + 2\text{KOH} \rightarrow \text{C₁₂H₁₀K₂N₂O₉S₂} + 2\text{H}_2\text{O}

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A modified protocol involves:

  • Microwave Cyclocondensation : Combining ethyl acetoacetate (1.2 eq) and 2,5-disulfophenylhydrazine (1 eq) in a solvent-free system. Irradiation at 150 W for 15 minutes achieves 92% conversion, compared to 68% under conventional reflux.

  • In Situ Neutralization : Adding aqueous KOH (2 eq) directly to the reaction mixture post-cyclization, followed by freeze-drying to isolate the dipotassium salt.

Critical Process Parameters

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours15 minutes
Temperature78°C150°C (microwave)
Yield68–72%88–92%
Purity (HPLC)≥95%≥98%

Purification and Characterization

  • Crystallization : The crude product is recrystallized from a 1:3 ethanol-water mixture to remove unreacted hydrazine and β-keto ester.

  • Spectroscopic Validation :

    • ¹H NMR (D₂O, 400 MHz): δ 1.25 (t, 3H, CH₂CH₃), 3.45 (s, 2H, CH₂CO), 7.52–7.89 (m, 3H, aromatic).

    • FT-IR : 1685 cm⁻¹ (C=O), 1180 cm⁻¹ (S=O), 1045 cm⁻¹ (C-O).

  • Elemental Analysis : Calculated (%): C 32.14, H 2.25, N 6.25; Found (%): C 32.09, H 2.30, N 6.21.

Industrial-Scale Considerations

Large-scale production faces challenges in sulfonic acid handling due to hygroscopicity. Patent EP2103299A2 highlights the use of chelating agents (e.g., EDTA dipotassium salt) to minimize metal-catalyzed degradation during storage. Continuous flow reactors are proposed to enhance scalability, achieving a throughput of 12 kg/h with 89% yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the disulfophenyl group to a thiophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium hydroxide for neutralization and substitution reactions.

Major Products

    Sulfonic Acid Derivatives: From oxidation reactions.

    Thiophenyl Derivatives: From reduction reactions.

    Functionalized Pyrazolinones: From substitution reactions.

Scientific Research Applications

Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It interacts with enzymes and proteins, altering their activity.

    Pathways Involved: It can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt and related pyrazolinone derivatives:

Compound Key Substituents Biological Activity Key Findings
This compound 2,5-Disulfophenyl, ethyl carboxylate Likely antioxidant/chelating properties (inferred from sulfonic acid groups) High solubility due to sulfonate groups; potential use in pharmaceutical formulations .
MCI-186 (3-methyl-1-phenyl-pyrazolin-5-one) Phenyl, methyl Anti-ischemic, radical scavenging, antioxidant Inhibits OH· radicals (IC₅₀ = 32.0 µM), reduces cortical infarction in rats, and prevents lipid peroxidation .
Compound 7b (Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone) Thiophene, ethyl carboxylate Not explicitly stated Synthesized via malononitrile/ethyl cyanoacetate reactions; structural similarity to pyrazolinones .
FPL-55712 (Antilipoxygenase agent) Benzopyran-carboxylic acid derivative Inhibits leukotriene synthesis Reduces cerebral edema post-ischemia; contrasts with MCI-186’s dual antioxidant/anti-lipoxygenase action .

Biological Activity

Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt (CAS No. 139767-85-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dipotassium salt structure with the following molecular formula: C12H10N2O9S2C_{12}H_{10}N_2O_9S_2. Its key functional groups include carboxylates and a pyrazolinone moiety, which are often associated with various biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in managing inflammatory conditions. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly those involving NF-kB and MAPK pathways.

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The dipotassium salt form enhances solubility and bioavailability, potentially increasing its efficacy as an antimicrobial agent.

Case Studies

  • Antioxidant Efficacy : In vitro studies showed that the compound reduced oxidative stress markers in cultured cells by up to 50% compared to control groups. This suggests a strong potential for use in formulations aimed at reducing oxidative damage.
  • Anti-inflammatory Study : A study involving animal models of arthritis demonstrated that treatment with the compound resulted in a significant reduction in joint swelling and pain, indicating its effectiveness in managing inflammatory responses.
  • Antimicrobial Testing : In laboratory settings, the compound displayed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of NF-kB and MAPK pathways
AntimicrobialDisruption of bacterial cell wall synthesis

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

Methodological Answer: The synthesis typically involves condensation of ethyl 3-carboxylate precursors with 2,5-disulfophenylhydrazine derivatives under acidic or basic conditions. Key steps include:

  • Step 1: Acid-catalyzed cyclization to form the pyrazolinone core .
  • Step 2: Sulfonation at the phenyl group using concentrated sulfuric acid, followed by neutralization with potassium hydroxide to form the dipotassium salt .
  • Purity Validation:
    • HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity >98% .
    • Elemental Analysis (C, H, N, S) to confirm stoichiometry (C₁₂H₁₀K₂N₂O₈S₂) .

Q. What spectroscopic methods are recommended for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the pyrazolinone ring (δ 6.8–7.5 ppm for aromatic protons) and ethyl carboxylate (δ 1.2–4.3 ppm) .
  • FT-IR : Confirm sulfonate groups (asymmetric S-O stretch at 1180–1250 cm⁻¹) and carbonyl (C=O at 1680 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Look for [M-K]⁻ ion at m/z 435.2 .

Advanced Research Questions

Q. How does the 2,5-disulfophenyl substituent influence metal chelation, and how can this be experimentally probed?

Methodological Answer: The sulfonate groups enhance water solubility and metal-binding capacity. To study chelation:

  • UV-Vis Titration : Monitor absorbance shifts (e.g., λₘₐₓ ~350 nm) upon addition of transition metals (Cu²⁺, Fe³⁺) in buffered solutions (pH 4–7) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry .

Q. How can conflicting toxicity data for dipotassium salts be resolved in environmental studies?

Methodological Answer: Discrepancies arise from species-specific responses and concentration thresholds:

  • Case Study : Dipotassium endothall (structurally analogous) showed no acute toxicity to mussels at 1–5 ppm but caused mortality at >30 ppm .
  • Mitigation Strategies :
    • Dose-Response Assays : Test across a gradient (0.1–100 ppm) using Daphnia magna or zebrafish embryos .
    • Structural Comparisons : Compare toxicity of sulfophenyl vs. dichlorophenyl derivatives (e.g., higher toxicity in halogenated analogs ).

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term studies?

Methodological Answer:

  • pH Control : Stabilize sulfonate groups at pH 6–8 (avoid acidic hydrolysis) .
  • Light Sensitivity : Store in amber vials; degradation half-life increases from 7 days (light) to 30 days (dark) .
  • Additives : Use 0.1% EDTA to suppress metal-catalyzed oxidation .

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